molecular formula C13H17FN2O B2862077 N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide CAS No. 327048-64-6

N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide

Cat. No.: B2862077
CAS No.: 327048-64-6
M. Wt: 236.29
InChI Key: OTJIZCUKFIPVED-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide is a compound that features a piperidine ring substituted with a 4-fluorophenylmethyl group and a carboxamide group. This compound is part of the broader class of piperidine derivatives, which are known for their diverse pharmacological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide typically involves the reaction of 4-fluorobenzylamine with piperidine-4-carboxylic acid or its derivatives. The reaction is usually carried out under mild conditions, often in the presence of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and reactors can enhance the efficiency and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring .

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives such as:

Uniqueness

N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its pharmacological properties. Fluorine atoms can enhance the compound’s metabolic stability, bioavailability, and binding affinity to target proteins .

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O/c14-12-3-1-10(2-4-12)9-16-13(17)11-5-7-15-8-6-11/h1-4,11,15H,5-9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTJIZCUKFIPVED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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